molecular formula C25H26N2O8 B12282188 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid

1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid

Cat. No.: B12282188
M. Wt: 482.5 g/mol
InChI Key: WQLRSWPJEWKOSW-UHFFFAOYSA-N
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Description

1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction typically uses catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions often involve heating the reaction mixture to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, which disrupts the mitotic process and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid is unique due to its specific structural features, such as the combination of the benzodioxole and indole moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2O8

Molecular Weight

482.5 g/mol

IUPAC Name

1-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C25H26N2O8/c1-25(2,13-33-24(32)26-10-9-15-7-8-19-20(11-15)35-14-34-19)21(28)22(29)27-17-6-4-3-5-16(17)12-18(27)23(30)31/h3-8,11,18H,9-10,12-14H2,1-2H3,(H,26,32)(H,30,31)

InChI Key

WQLRSWPJEWKOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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